Propyl 3-(methylthio)propionate
CAS No.: 690210-31-2
Cat. No.: VC18427431
Molecular Formula: C7H14O2S
Molecular Weight: 162.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690210-31-2 |
|---|---|
| Molecular Formula | C7H14O2S |
| Molecular Weight | 162.25 g/mol |
| IUPAC Name | propyl 3-methylsulfanylpropanoate |
| Standard InChI | InChI=1S/C7H14O2S/c1-3-5-9-7(8)4-6-10-2/h3-6H2,1-2H3 |
| Standard InChI Key | UTOMWOGUUQOAAR-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)CCSC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Propyl 3-(methylthio)propionate belongs to the thiocarboxylic ester family, featuring a propyl ester group linked to a 3-(methylthio)propionic acid moiety. The IUPAC Standard InChIKey (UTOMWOGUUQOAAR-UHFFFAOYSA-N) confirms its stereochemical uniqueness. Key structural attributes include:
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Sulfur coordination: The methylthio group at the β-position introduces steric and electronic effects that influence reactivity and volatility.
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Ester linkage: The propyl ester moiety enhances hydrophobicity compared to shorter-chain analogs, impacting its solubility and flavor-release kinetics .
Table 1: Comparative Physical Properties of Alkyl 3-(Methylthio)Propionates
The absence of published boiling points for the propyl derivative highlights gaps in physicochemical datasets, contrasting with better-characterized methyl analogs .
Spectroscopic Signatures
While explicit spectral data for propyl 3-(methylthio)propionate are unavailable in the reviewed sources, its structural kinship to methyl and ethyl analogs permits inferred analytical characteristics:
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¹H NMR: Expected signals include a triplet (δ 0.90–1.00 ppm) for the terminal methyl group, a multiplet (δ 1.60–1.75 ppm) for the central methylene of the propyl chain, and a singlet (δ 2.10–2.20 ppm) for the methylthio group .
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GC-MS: Characteristic fragmentation patterns would likely involve cleavage at the ester oxygen and sulfur-centered bond rearrangements .
Synthesis and Production Methodologies
Chemical Esterification
Conventional synthesis routes involve acid-catalyzed esterification of 3-(methylthio)propionic acid with propanol:
This method typically employs sulfuric acid or ion-exchange resins as catalysts, with yields optimized via azeotropic water removal.
Biotechnological Approaches
Patent CN104073528A discloses an innovative bacterial synthesis using Bacillus cereus :
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Fermentation: B. cereus cultures are grown in optimized media to promote thioether metabolism.
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Cell disruption: Bacterial biomass is treated with acetone/methanol mixtures, facilitating membrane lysis and metabolite release .
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Purification: Sequential chromatographic steps (reverse-phase silica, normal-phase silica) yield >95% pure product .
This biological route avoids harsh reagents but requires stringent control over fermentation parameters to prevent byproduct formation .
Industrial Applications and Organoleptic Properties
Flavor Chemistry
Propyl 3-(methylthio)propionate contributes to fruit flavor profiles, particularly pineapple, where sulfur-containing esters enhance authenticity . Its longer alkyl chain compared to methyl/ethyl analogs may modulate:
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Volatility: Reduced vapor pressure extends flavor perception in heated applications (e.g., baked goods).
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Threshold values: Higher molecular weight likely elevates detection thresholds compared to methyl derivatives .
Fragrance Formulation
In perfumery, the compound's sulfurous undertones (often described as "tropical" or "juicy") complement citrus and exotic accords . Regulatory compliance with IFRA and EU standards is presumed based on structural analogs , though specific toxicological assessments remain unpublished.
Analytical Characterization Techniques
Chromatographic Methods
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GC-FID: Optimal separation achieved using polar stationary phases (e.g., PEG-20M), with retention indices calibrated against n-alkanes .
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HPLC-UV: Reverse-phase C18 columns with acetonitrile/water gradients enable quantification in complex matrices .
Spectroscopic Identification
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